molecular formula C9H12O B147445 2-Propylphenol CAS No. 644-35-9

2-Propylphenol

Cat. No.: B147445
CAS No.: 644-35-9
M. Wt: 136.19 g/mol
InChI Key: LCHYEKKJCUJAKN-UHFFFAOYSA-N
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Description

2-propylphenol is a member of the class of phenols that is phenol which is substituted by a propyl group at position 2. It has a role as a flavouring agent and a plant metabolite.
This compound, also known as fema 3522, belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. This compound exists as a liquid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). This compound has a medicinal, phenolic, and smoky taste.

Scientific Research Applications

Decomposition and Transformation

  • Decomposition Kinetics : 2-Propylphenol decomposes in supercritical water, producing 2-isopropylphenol, phenol, 2-cresol, methane, carbon dioxide, ethylene, and propene. This process involves rearrangement and alkylation through a free-radical mechanism (Sato, Adschiri, & Arai, 2003).
  • Reversible Reactions Control : In supercritical water, alkylation rates of phenol and dealkylation rates of alkylphenol, including this compound, vary with temperature and water density, demonstrating control over reaction pathways (Sato, Sekiguchi, Adschiri, Arai, & Arai, 2004).

Environmental Impact and Bioremediation

  • Bisphenol A Bioremediation : The use of laccase from Fusarium incarnatum in a reverse micelles system shows potential in bioremediating Bisphenol A, a compound related to this compound, highlighting the environmental applications (Chhaya & Gupte, 2013).
  • Pseudomonas Strain Metabolism : A Pseudomonas strain was selected for its ability to metabolize this compound, providing insights into microbial degradation pathways of similar compounds (Kohler, van der Maarel, & Kohler-Staub, 1993).

Chemical Synthesis and Properties

  • Sulfides from this compound : Studies on the antioxidant properties of sulfides derived from this compound and their reactions with radicals in cumene oxidation models have been conducted (Farzaliev et al., 2008).
  • Synthesis of ω-(Hydroxyaryl)alkylsulfides : Derivatives of this compound have been synthesized and evaluated for their antiradical and antioxidant activities, demonstrating their potential in various applications (Chukicheva et al., 2016).
  • Copper(I)-Catalyzed Synthesis : The synthesis of 2-(phenylthio)phenols from phenols and aromatic halides via a copper(I)-catalyzed tandem transformation has been explored, with this compound potentially serving as a substrate (Xu, Wan, Mao, & Pan, 2010).

Miscellaneous Applications

  • Attractant for Japanese Beetle : this compound derivatives have been tested as attractants for the Japanese beetle, showcasing their potential use in pest control (Mcgovern & Ladd, 1984).
  • Voltage-Operated Sodium Channels Blockade : Derivatives of this compound have been studied for their effects on voltage-operated sodium channels, which could have implications in the development of local anaesthetics (Haeseler & Leuwer, 2003).

Safety and Hazards

2-Propylphenol should be handled with care to avoid contact with skin and eyes, formation of dust and aerosols . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this chemical .

Relevant Papers A paper titled “this compound Allosterically Modulates COQ8A to Enhance ATPase” discusses how a small CoQ precursor mimetic, this compound, modulates COQ8A activity .

Properties

IUPAC Name

2-propylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7,10H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHYEKKJCUJAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047702
Record name 2-Propylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless oily liquid, phenolic odour
Record name 2-Propylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032624
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name o-Propylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/575/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

224.00 to 226.00 °C. @ 760.00 mm Hg
Record name 2-Propylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032624
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly soluble in water; soluble in oils, miscible (in ethanol)
Record name o-Propylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/575/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.988-0.996
Record name o-Propylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/575/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

644-35-9
Record name 2-Propylphenol
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Record name 2-Propylphenol
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Record name 2-PROPYLPHENOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65646
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Record name Phenol, 2-propyl-
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Record name 2-Propylphenol
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Record name 2-propylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.379
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Record name 2-PROPYLPHENOL
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Propylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032624
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

7 °C
Record name 2-Propylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032624
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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